molecular formula C513CH13NO2 B1674920 L-Leucine-1-13C CAS No. 74292-94-7

L-Leucine-1-13C

Cat. No. B1674920
CAS RN: 74292-94-7
M. Wt: 132.17 g/mol
InChI Key: ROHFNLRQFUQHCH-SANWUMGISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-Leucine-1-13C is a 13C-labeled L-Leucine . It significantly enhances the affinity of GLP-4 and is used to synthesize isotope-labeled peptides for MS-based protein quantitation .


Synthesis Analysis

The synthesis of L-leucine selectively labelled with carbon-13 or deuterium in either diastereotopic methyl group as well as at C-3 and C-4 are described . The stereogenic centre at C-2 was created with total stereocontrol via a one-pot, two-enzyme catalyzed procedure .


Molecular Structure Analysis

The molecular formula of this compound is C6H13NO2 . Its linear formula is (CH3)2CHCH2CH(NH2)13CO2H . The molecular weight is 132.17 g/mol .


Chemical Reactions Analysis

The determination of the concentration and isotope enrichment of (1-13C)leucine and its metabolite (13C) alpha-ketoisocaproic acid (KIC) in plasma for the study of whole-body protein turnover are described . Leucine was analyzed as its N-heptafluorobutyryl isobutyl ester and KIC as its quinoxalinol-TMS derivative .


Physical And Chemical Properties Analysis

This compound is a solid substance . Its optical activity is [α]25/D +14.5°, c = 2 in 5 M HCl . The exact mass is 132.097983493 g/mol .

Scientific Research Applications

Tracer in Metabolic Studies

L-Leucine-1-13C is extensively used as a tracer in metabolic studies. One study utilized L-[1-13C]leucine to estimate intracellular leucine tracer enrichment in humans during labeled-leucine tracer experiments. This approach is valuable as it avoids the need for tissue biopsy samples, facilitating the study of amino acid metabolism under various dietary conditions (Matthews et al., 1982).

Measuring Leucine Metabolism

Another research study demonstrated the use of a primed, continuous infusion of L-[1-13C]leucine to measure leucine metabolism in humans. This method allows for the determination of leucine turnover, oxidation, and incorporation into protein, offering a minimally invasive technique suitable for all ages (Matthews et al., 1980).

Analytical Techniques Development

In the development of analytical techniques, this compound plays a crucial role. For instance, a study detailed methods for determining the concentration and isotope enrichment of this compound and its metabolite in plasma for studying whole-body protein turnover (Ford et al., 1985).

Studying Sterol Biosynthesis

Research on the trypanosomatid Leishmania mexicana showed that this compound can be used to study sterol biosynthesis, offering insights into unique metabolic pathways in microorganisms (Ginger et al., 2001).

Investigating Protein Synthesis in Newborns

A study employing L-(1-13C)-leucine explored the impact of carbohydrate administration on leucine oxidation and protein synthesis in newborn infants. This research provides valuable data on infant nutrition and metabolism (Park et al., 1987).

Examining Protein Turnover

This compound is also crucial in examining whole-body protein turnover. One study evaluated leucine as an indicator amino acid for determining amino acid requirements inmen, illustrating the complexity and specificity of amino acid metabolism in human nutrition (Hsu et al., 2006).

Nuclear Magnetic Resonance (NMR) Studies

In NMR studies, this compound has been used for specific assignments in protein structures. For example, a study demonstrated the use of biosynthetically directed fractional 13C labeling for stereospecific NMR assignments of methyl groups in peptides and proteins, including valine and leucine (Neri et al., 1989).

Synthesis of Radiolabeled Compounds

L-[1-11C]leucine, a derivative of this compound, has been synthesized for use in positron emission tomography (PET) studies, facilitating the non-invasive study of cerebral protein synthesis rates in humans (Barrio et al., 1983).

Skin Protein Biosynthesis

In dermatological research, this compound has been used to compare different tracers for studying protein metabolism in the skin, providing insights into skin health and disease mechanisms (Doumit et al., 2005).

Production of Labeled Milk Proteins

In nutritional research, this compound was utilized to produce large amounts of [13C]leucine-enriched milk proteins, enabling studies on protein metabolism and nutritional assimilation (Boirie et al., 1995).

Study of Protein Synthesis in Humans

The compound has also been instrumental in isolating aminoacyl-tRNA and labeling it with stable-isotope tracers, aiding in the study of tissue protein synthesis in humans (Watt et al., 1991).

Safety and Hazards

L-Leucine-1-13C may cause respiratory tract irritation. It may be harmful if absorbed through the skin and may cause skin irritation. Contact may cause eye irritation. It may also be harmful if swallowed .

Future Directions

The practical aspects of 13C-breath testing are reviewed and the strengths and weaknesses of different methodological approaches including the use of natural abundance versus artificially-enriched 13C tracers are identified . This has potential to be used as an energy metabolism marker in subjects with different BMI .

properties

IUPAC Name

(2S)-2-amino-4-methyl(113C)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-4(2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t5-/m0/s1/i6+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROHFNLRQFUQHCH-SANWUMGISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H]([13C](=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10995817
Record name (1-~13~C)Leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10995817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

74292-94-7
Record name Leucine 1-C-13
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074292947
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1-~13~C)Leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10995817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LEUCINE 1-C-13
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I36PJ2DN56
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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